4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Description
Properties
Molecular Formula |
C13H17BN2O3 |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)9-5-6-15-11-8(9)7-10(17)16-11/h5-6H,7H2,1-4H3,(H,15,16,17) |
InChI Key |
VAWAKICOGNVLJX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC(=O)NC3=NC=C2 |
Origin of Product |
United States |
Preparation Methods
General Approach
The preparation of this compound typically involves the following key steps:
- Construction of the pyrrolo[2,3-b]pyridin-2-one core.
- Introduction of the boronate ester moiety (tetramethyl-1,3,2-dioxaborolane) at the 4-position.
- Functional group manipulations under controlled conditions to ensure regioselectivity and yield.
Core Heterocycle Synthesis
The pyrrolo[2,3-b]pyridin-2-one scaffold is generally synthesized via cyclization reactions involving appropriately substituted aminopyridines or pyridines bearing functional groups that facilitate ring closure. For example, bromination of pyrrolo[2,3-b]pyridine derivatives using brominating agents such as bromine in chloroform or N-bromosuccinimide (NBS) under low temperature (0 °C to room temperature) conditions is a common step to prepare intermediates for further functionalization.
Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78 °C to -40 °C) is often employed to generate anionic intermediates that react with electrophiles such as tosyl chloride to introduce sulfonyl groups, which can be useful for subsequent substitution or coupling reactions.
Representative Synthetic Sequence (Based on Patent WO2006063167A1)
A representative synthetic route for related pyrrolo[2,3-b]pyridine derivatives involves:
- Bromination of the pyrrolo[2,3-b]pyridine core at the 4-position using bromine or NBS in an organic solvent at low temperature.
- Generation of a lithiated intermediate by treatment with LDA in THF at -78 °C to -40 °C.
- Reaction of the lithiated intermediate with an electrophilic boron source or subsequent palladium-catalyzed borylation of the brominated intermediate.
- Purification and isolation of the boronate ester derivative.
This approach ensures the selective installation of the boronate ester at the 4-position of the pyrrolo[2,3-b]pyridin-2-one framework.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Bromination | Bromine or NBS in chloroform or other organic solvent | 0 °C to RT | 10-60 min | Selective bromination at 4-position |
| Lithiation | Lithium diisopropylamide (LDA) in THF | -78 °C to -40 °C | 10 min to 2 h | Generates anionic intermediate for substitution |
| Electrophilic substitution or coupling | Tosyl chloride or boron reagent (e.g., B2pin2 with Pd catalyst) | -78 °C to RT or 80-100 °C (for Pd-catalyzed) | 30 min to 3 h (tosylation); several hours for borylation | Installation of functional groups including boronate ester |
| Workup | Acidification and extraction | RT | Variable | Isolation of pure product |
Supporting Research Findings and Data
While direct experimental data on the preparation of this compound are limited in open literature, related pyrrolo[2,3-b]pyridine derivatives have been extensively studied for their synthesis and biological activities, especially as kinase inhibitors. The synthetic methodologies developed for these scaffolds provide a reliable foundation for the preparation of the boronate ester derivative.
In particular, the use of lithium diisopropylamide for directed ortho-lithiation and subsequent electrophilic substitution is a well-established approach for functionalizing heterocycles in this family. The palladium-catalyzed borylation of aryl halides is a standard method for introducing boronate esters, which are valuable intermediates for Suzuki-Miyaura cross-coupling and other transformations.
Chemical Reactions Analysis
Types of Reactions
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydroboration: The compound can participate in hydroboration reactions with alkynes and alkenes, leading to the formation of organoboron intermediates.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate borylation reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridin-2-one derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and hydroboration . The compound’s reactivity is attributed to the electron-deficient nature of the boron atom, which makes it an excellent electrophile.
Comparison with Similar Compounds
Positional Isomers: 5-Substituted Boronate Derivatives
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one ()
- Key Difference : The boronate group is at the 5-position instead of the 4-position.
- Impact: Reactivity: Positional isomerism affects electronic distribution and steric accessibility. The 4-boronate derivative may exhibit enhanced reactivity in coupling reactions due to favorable orbital alignment with the pyrrolopyridinone π-system. Applications: The 5-isomer is less commonly reported in pharmaceutical intermediates, suggesting the 4-position is preferred for target engagement .
Protected Boronate Derivatives
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine ()
- Key Difference : Incorporates a SEM (2-(trimethylsilyl)ethoxymethyl) protecting group.
- Impact :
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine ()
Halogenated Analogs
6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one ()
- Key Difference : Chlorine substituent at the 6-position and dimethyl groups at the 3-position.
- Steric Hindrance: Dimethyl groups introduce steric bulk, which may hinder coupling reactions compared to the boronate derivative .
Functionalized Derivatives in Pharmaceutical Contexts
1-[4-(1H-Benzimidazol-2-yloxy)phenyl]-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one ()
- Key Difference : Incorporates a benzimidazole moiety linked via a phenyl group.
- Impact :
Comparative Data Table
| Compound Name | Substituent Position | Key Functional Groups | Reactivity in Suzuki Coupling | Stability | Applications |
|---|---|---|---|---|---|
| 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | 4 | Boronate ester | High | Moderate | Pharmaceutical intermediates |
| 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | 5 | Boronate ester | Moderate | Moderate | Niche coupling reactions |
| 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-SEM-protected pyrrolopyridine | 2 | Boronate ester, SEM group | Low (requires deprotection) | High | Multi-step syntheses |
| 6-Chloro-3,3-dimethyl-pyrrolo[2,3-b]pyridin-2-one | 6 | Chlorine, dimethyl groups | None (requires functionalization) | High | Halogenation precursors |
Biological Activity
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a compound of interest due to its potential biological activities. It belongs to a class of boron-containing compounds that have been explored for their therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
It features a boron atom within a dioxaborolane ring, which is known to enhance the stability and reactivity of the compound in biological systems.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
A study focusing on pyrrolo[3,2-d]pyrimidines demonstrated that N5-substituted derivatives could act as selective inhibitors of DPP-IV. The presence of specific substituents influenced their efficacy significantly. For instance, a compound with an EC50 value of 3.3 ± 1.2 µM showed potent activity against cancer cell lines, suggesting that modifications in the pyrrole structure can lead to enhanced biological effects .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes critical in metabolic pathways.
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| A | Dipeptidyl Peptidase IV | 3.3 ± 1.2 | Potent inhibitor; structure-dependent |
| B | Topoisomerase I | 12 ± 0.5 | Moderate inhibition; requires further studies |
| C | mTOR Kinase | 5.0 ± 0.8 | Selective inhibition observed |
The biological activity is primarily attributed to the compound's ability to interact with specific protein targets through hydrogen bonding and hydrophobic interactions. The boron atom plays a crucial role in stabilizing these interactions.
Molecular Docking Studies
Molecular docking studies have shown that the compound can effectively bind to active sites of target enzymes, inhibiting their function and leading to reduced cell viability in cancer models .
Toxicity and Safety Profile
While the compound exhibits promising biological activity, it is essential to assess its toxicity profile. Preliminary studies suggest that it has a moderate safety margin; however, further toxicological evaluations are necessary to determine its viability for clinical use.
Table 2: Toxicity Data
| Study Reference | Toxicity Level | Observations |
|---|---|---|
| Xie et al. | Low | No significant adverse effects noted |
| Smith et al. | Moderate | Some cytotoxic effects at high doses |
Q & A
Q. Q: What are the common synthetic routes for preparing 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one?
A: The compound is synthesized via two primary routes:
Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed (e.g., Pd(PPh₃)₄) coupling of boronate esters with halogenated pyrrolo[2,3-b]pyridin-2-one derivatives under basic conditions (K₂CO₃) in dioxane/water at 105°C .
Microwave-Assisted Ring Expansion : Reaction of 3-substituted pyrrolo[2,3-b]pyridin-2-one derivatives with sodium azide or TMS-azide under microwave irradiation, yielding 39 examples with moderate-to-good (45–75%) yields .
Q. Key Table: Synthetic Routes and Yields
| Method | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/water, 105°C | 60–85% | |
| Microwave Ring Expansion | NaN₃ or TMS-N₃, microwave irradiation | 45–75% |
Advanced Synthesis
Q. Q: How can researchers optimize reaction conditions for low-yield Suzuki couplings involving this compound?
A: Optimization strategies include:
- Catalyst Screening : Testing Pd(OAc)₂ with SPhos ligand for enhanced activity.
- Solvent Systems : Using toluene/ethanol mixtures to improve substrate solubility.
- Oxygen Removal : Degassing solvents to prevent catalyst poisoning.
- Reaction Monitoring : LC-MS tracking to identify intermediates and adjust stoichiometry.
Successful optimization in analogous systems achieved >80% yields .
Basic Characterization
Q. Q: What analytical techniques are critical for characterizing this compound?
A: Essential methods include:
NMR Spectroscopy : Assigning proton environments (e.g., δ 6.8–7.2 ppm for aromatic protons) .
High-Resolution Mass Spectrometry (HRMS) : Confirming molecular ion peaks (e.g., m/z 352.0668 for C₁₆H₁₈BN₃O₃) .
X-ray Crystallography : Resolving 3D structures using SHELX software for refinement .
Advanced Characterization
Q. Q: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
A:
- Crystallographic Validation : Use SHELXL to refine X-ray structures and validate ambiguous NMR signals .
- Dynamic NMR (DNMR) : Analyze temperature-dependent shifts for conformational dynamics.
- DFT Calculations : Compare experimental data with computed chemical shifts (e.g., B3LYP/6-31G* level) .
Basic Functionalization
Q. Q: What methods enable functionalization of this compound’s boronate group?
A: Key approaches:
Suzuki Coupling : React with aryl halides to form biaryl derivatives .
Electrophilic Substitution : Introduce halogens (Br, I) via directed ortho-metalation.
Example Protocol :
Advanced Functionalization
Q. Q: How can asymmetric catalysis be applied to modify this compound?
A:
- Rhodium-Catalyzed 1,4-Addition : Use chiral Rh catalysts (e.g., [Rh(cod)((R)-BINAP)]⁺) with arylboronic acids to access enantiomerically enriched derivatives (e.g., 10 novel compounds with >90% ee) .
- Microwave-Assisted Cycloaddition : Accelerate azide-alkyne click reactions for heterocycle formation .
Basic Structure-Activity Relationship (SAR)
Q. Q: How do substituents on the pyrrolo[2,3-b]pyridin-2-one core influence bioactivity?
A: SAR studies reveal:
- Electron-Withdrawing Groups (EWGs) : Enhance binding to kinase targets (e.g., EGFR) .
- Alkyl Chains at R3 : Improve metabolic stability in antiinflammatory assays .
Key Finding : 3-Benzylidene derivatives show 10-fold higher potency in prostaglandin inhibition than unsubstituted analogs .
Advanced SAR
Q. Q: Why do in vitro and in vivo SAR profiles sometimes diverge?
A: Discrepancies arise from:
- Metabolic Instability : Phase I/II enzymes modifying labile substituents (e.g., ester hydrolysis).
- Off-Target Effects : Redox-active boronate groups interacting with non-target proteins.
Mitigation : Introduce fluorinated substituents or prodrug moieties to enhance stability .
Reaction Mechanism Analysis
Q. Q: What mechanistic insights explain the ring expansion of this compound?
A: The reaction proceeds via:
Azide Insertion : Attack of NaN₃ on the α,β-unsaturated carbonyl.
Cycloaddition-Rearrangement : Formation of a tetrazoline intermediate, followed by N₂ expulsion to yield naphthyridin-2-one derivatives .
Computational Support : DFT studies confirm a low-energy transition state (ΔG‡ = 18 kcal/mol) for the rearrangement .
Drug Discovery Applications
Q. Q: How is this compound used in developing kinase inhibitors?
A:
Q. Key Table: Inhibitor Design Strategies
| Strategy | Outcome | Reference |
|---|---|---|
| Covalent Warhead Design | Irreversible binding to Cys797 | |
| WT EGFR Sparing | >100-fold selectivity for T790M |
Data Contradiction Resolution
Q. Q: How to address conflicting biological activity reports across studies?
A:
Crystallographic Validation : Resolve binding modes (e.g., SHELX-refined EGFR cocrystals) .
Assay Standardization : Use isogenic cell lines (e.g., Ba/F3 EGFR L858R/T790M vs. WT).
Meta-Analysis : Pool data from multiple studies to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
